1-Chloro-4-ethoxy-2-nitrobenzene
Overview
Description
1-Chloro-4-ethoxy-2-nitrobenzene is an aromatic compound with the molecular formula C8H8ClNO3 It is characterized by the presence of a chlorine atom, an ethoxy group, and a nitro group attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of 1-Chloro-4-ethoxy-2-nitrobenzene is the aromatic ring structure of benzene derivatives . The compound interacts with the pi electrons in the benzene ring, which are delocalized in six p orbitals above and below the plane of the ring .
Mode of Action
The compound undergoes electrophilic aromatic substitution, a two-step mechanism . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the electrophilic substitution reactions of benzene . This process involves the formation of carbocation intermediates, which can react further by bonding to a nucleophile to give a substitution or addition product .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution process, where the compound interacts with the benzene ring to form a new compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided . Furthermore, the compound’s reactivity may be affected by conditions such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethoxy-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-chloro-4-ethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of by-products .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The separation and purification of the product are achieved through crystallization and distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-ethoxy-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Sodium ethoxide, potassium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 1-Chloro-4-ethoxy-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-Chloro-4-carboxy-2-nitrobenzene.
Scientific Research Applications
1-Chloro-4-ethoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound in studies of aromatic substitution reactions.
Industry: Used in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
1-Chloro-4-nitrobenzene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
1-Chloro-2-nitrobenzene: The position of the nitro group affects the compound’s reactivity and the types of reactions it undergoes.
4-Chloro-1-ethoxy-2-nitrobenzene: Similar structure but with different substituent positions, leading to variations in chemical behavior.
Uniqueness: 1-Chloro-4-ethoxy-2-nitrobenzene is unique due to the presence of both electron-withdrawing and electron-donating groups, which influence its reactivity and make it a versatile compound in synthetic chemistry .
Biological Activity
1-Chloro-4-ethoxy-2-nitrobenzene is a chemical compound that has garnered attention due to its potential biological activities, including carcinogenicity and its effects on cellular processes. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C9H10ClNO3
- Molecular Weight : 217.64 g/mol
This compound features a chloro group, an ethoxy group, and a nitro group attached to a benzene ring, which contributes to its reactivity and biological interactions.
Carcinogenicity
Research indicates that this compound exhibits carcinogenic properties. The International Agency for Research on Cancer (IARC) has classified related compounds, such as 1-chloro-4-nitrobenzene, as possibly carcinogenic based on animal studies showing vascular tumors in mice exposed to similar nitrobenzene derivatives .
Table 1: Summary of Carcinogenic Studies
Study Reference | Animal Model | Exposure Method | Observed Effects |
---|---|---|---|
Weisburger et al. (1978) | Mice | Inhalation | Vascular tumors |
Travlos et al. (1996) | Rats and Mice | Inhalation | Methemoglobinemia, oxidative cell injury |
Yoshida et al. (1993) | Human Workers | Inhalation | Urinary metabolites detected |
The biological activity of this compound is primarily mediated through its metabolic pathways. Upon exposure, it undergoes reduction to form active metabolites such as 4-chloroaniline, which has been shown to induce DNA damage and oxidative stress in various cell types .
Case Study: DNA Damage Assessment
In a study conducted by Cesarone et al. (1983), cultured rat hepatocytes exposed to 1-chloro-4-nitrobenzene exhibited single-strand DNA breaks, indicating genotoxic potential. This finding highlights the compound's ability to disrupt cellular integrity at the genetic level.
Toxicological Effects
Toxicological assessments have demonstrated that exposure to this compound can lead to several adverse health effects:
- Hematological Changes : Studies reported methemoglobinemia in rats exposed to the compound, suggesting alterations in oxygen transport mechanisms .
- Oxidative Stress : Oxidative cell injury has been implicated in the development of tumors following exposure, as seen in the pathological changes observed in various organs of exposed animals .
Properties
IUPAC Name |
1-chloro-4-ethoxy-2-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQWAAXJNRIGGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286757 | |
Record name | 1-chloro-4-ethoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89979-06-6 | |
Record name | NSC47362 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-4-ethoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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